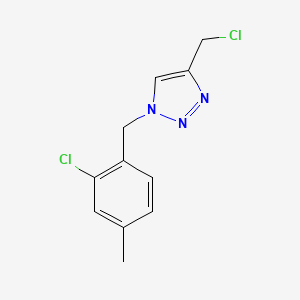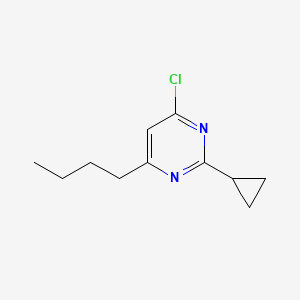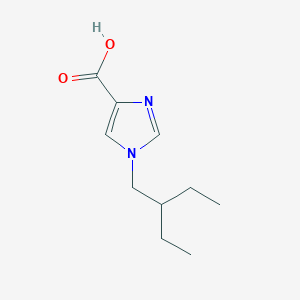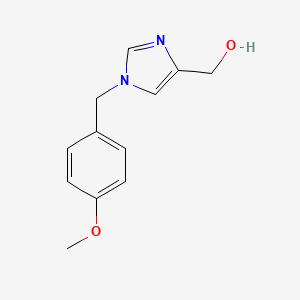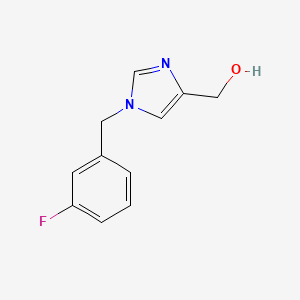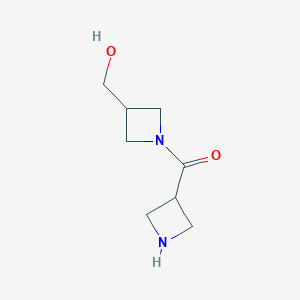
Azetidin-3-yl(3-(hydroxymethyl)azetidin-1-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(3-(hydroxymethyl)azetidin-1-yl)methanone is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol. It is a derivative of azetidine, a four-membered saturated heterocycle containing one nitrogen atom .
Synthesis Analysis
The synthesis of azetidine derivatives has been described in various studies. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C8H14N2O2, which indicates the presence of 8 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Applications De Recherche Scientifique
Synthesis and Rearrangement
- Azetidinones like 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones are studied for their potential as intermediates in synthesizing highly functionalized compounds. Their synthesis involves the Staudinger reaction and further evaluation in ring-opening reactions to yield methyl 2-alkoxy-4-(alkylamino)pentenoate and methyl 5-(alkylamino)pentenoate, highlighting their utility in organic synthesis (Dejaegher & de Kimpe, 2004).
Catalytic Applications
- Enantiopure azetidinones are evaluated for their role in the catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This demonstrates their importance in catalysis and asymmetric synthesis (Wang et al., 2008).
Nucleoside Analogs and Antiviral Evaluation
- Azetidinones serve as nucleoside analogs, like [(2′S, 3′S)-bis(hydroxymethyl)azetidin-1-yl]pyrimidine nucleosides, exploring their potential as antiviral agents. The synthesis and evaluation of these compounds contribute to medicinal chemistry, particularly in the search for new antiviral drugs (Hosono et al., 1994).
Metabolic Studies
- In metabolic studies, azetidinones like AZD1979 are analyzed for their metabolism, particularly focusing on glutathione-related metabolites. These studies provide insights into the metabolic pathways and potential therapeutic applications of azetidinone derivatives (Li et al., 2019).
Antibacterial and Anticonvulsant Activities
- Novel azetidinone derivatives are synthesized and evaluated for their antibacterial and anticonvulsant activities. This research highlights the therapeutic potential of azetidinones in treating bacterial infections and convulsive disorders (Rajasekaran & Murugesan, 2006).
Propriétés
IUPAC Name |
azetidin-3-yl-[3-(hydroxymethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-5-6-3-10(4-6)8(12)7-1-9-2-7/h6-7,9,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVVKHVPGYIGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




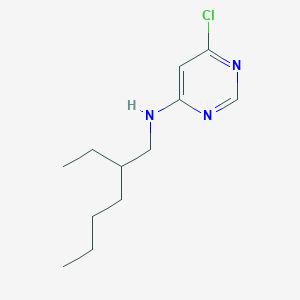
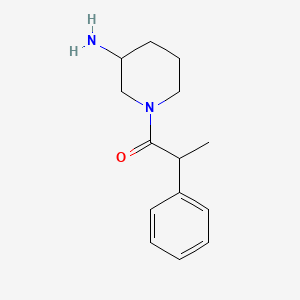

![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1474753.png)
![2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1474755.png)
![3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474756.png)
